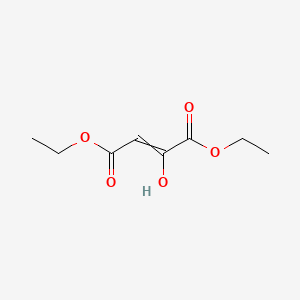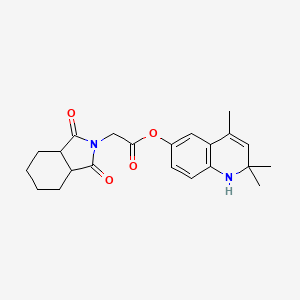
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Ester Linkage: The ester linkage can be formed by reacting the quinoline derivative with 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1H-quinolin-6-amine: Similar in structure but lacks the ester linkage and hexahydroisoindole moiety.
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an ethoxy group instead of the ester linkage.
2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline: Contains additional phenyl and trityl groups, making it bulkier.
Uniqueness
2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is unique due to its combination of a quinoline ring with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C22H26N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h8-11,15-16,23H,4-7,12H2,1-3H3 |
InChI Key |
GSZSALXXHPXCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4CCCCC4C3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(2,3-dimethylphenyl)benzenesulfonamido]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12450129.png)
![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
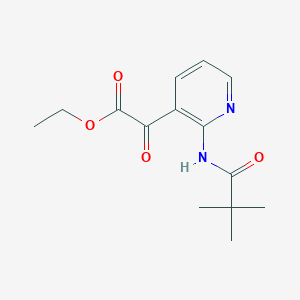
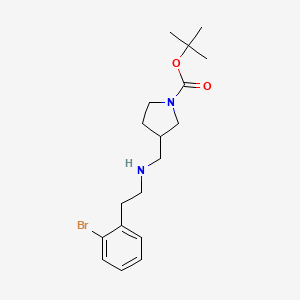
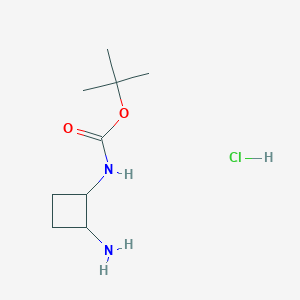
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
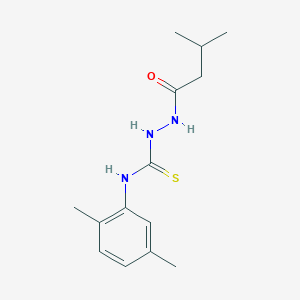
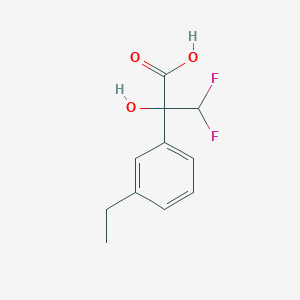
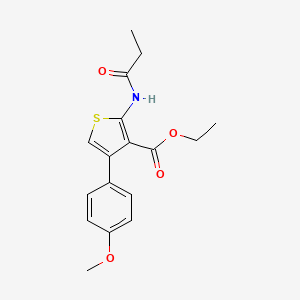
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
